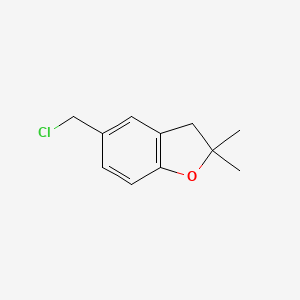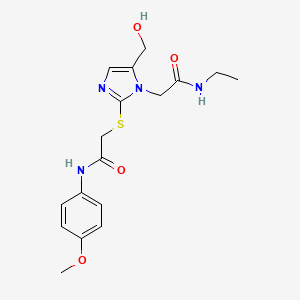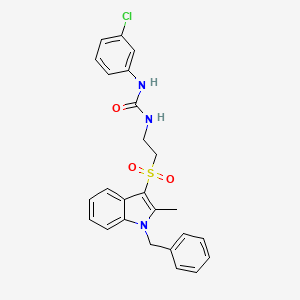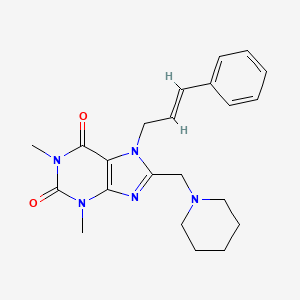![molecular formula C28H25ClN2O5 B2508372 N-(4-氯苯基)-2-[3-(3,4-二甲基苯甲酰)-6,7-二甲氧基-4-氧喹啉-1-基]乙酰胺 CAS No. 866590-60-5](/img/structure/B2508372.png)
N-(4-氯苯基)-2-[3-(3,4-二甲基苯甲酰)-6,7-二甲氧基-4-氧喹啉-1-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and studied for various biological activities, including antiviral, antiapoptotic, and antibacterial properties. These compounds are of interest due to their potential therapeutic applications in treating diseases such as Japanese encephalitis and bacterial infections.
Synthesis Analysis
The synthesis of anilidoquinoline derivatives involves multiple steps, including the conversion of aromatic organic acids into esters, hydrazides, and then further chemical transformations. For example, one study describes the synthesis of a related compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, which showed significant antiviral and antiapoptotic effects in vitro . Another study details the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, which involved stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . Similarly, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequence of reactions starting from 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structures of these anilidoquinoline derivatives are confirmed using various spectroscopic techniques such as (1)H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the presence of specific functional groups within the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of anilidoquinoline derivatives are typically nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. For instance, the synthesis of oxadiazole derivatives involves the use of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) as reagents to facilitate the reaction . The synthesis of N-(benzo[d]thiazol-2-yl) derivatives includes the use of chloroacetylchloride and hydrazine hydrate, indicating the involvement of acylation and hydrazinolysis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy, chloro, and dimethyl groups can affect these properties. Although the specific physical and chemical properties of "N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide" are not detailed in the provided papers, related compounds have been characterized and screened for biological activity, suggesting that they possess favorable properties for interaction with biological targets .
科学研究应用
结构和荧光性质
对含酰胺的异喹啉衍生物的研究揭示了它们的结构特征和荧光性质。Karmakar等人(2007年)对与N-(4-氯苯基)-2-[3-(3,4-二甲基苯甲酰)-6,7-二甲氧基-4-氧喹啉-1-基]乙酰胺结构相关的化合物进行的研究表明,这些化合物可以与某些酸形成结晶盐和包合物,其荧光发射比母体化合物增强。这些发现表明在开发用于生物化学和医学研究的荧光标记物或探针方面存在潜在应用(Karmakar, Sarma, & Baruah, 2007)。
治疗应用
喹啉和喹唑啉衍生物的治疗潜力备受关注。例如,Ghosh等人(2008年)合成了一种新型苯胺基喹啉衍生物,在体外对乙型脑炎表现出显著的抗病毒和抗凋亡效果,展示了类似化合物在抗病毒治疗中的潜力(Ghosh et al., 2008)。同样,Mehta等人(2019年)评估了2-(4-(2-氯乙酰基)哌嗪-1-基)-N-(2-(4-氯苯基)-4-氧喹唑啉-3(4H)-基)乙酰胺衍生物的抗微生物和抗癌活性,突显了它们在设计新型抗微生物和抗癌药物中的潜力(Mehta et al., 2019)。
农业应用
氯乙酰胺除草剂,尽管在结构上有所不同,但与N-(4-氯苯基)-2-[3-(3,4-二甲基苯甲酰)-6,7-二甲氧基-4-氧喹啉-1-基]乙酰胺共享一些功能基团。这些除草剂已被广泛研究其在各种生物体内的作用方式和代谢。Coleman等人(2000年)探讨了氯乙酰胺除草剂的代谢比较,提供了关于其生物转化和潜在环境影响的见解(Coleman, Linderman, Hodgson, & Rose, 2000)。
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-9-7-19(29)8-10-20)23-13-25(36-4)24(35-3)12-21(23)28(22)34/h5-14H,15H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSDPCCWWKIZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

